2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common route includes the initial formation of the benzothiophene core, followed by the introduction of the pyrimidine ring and subsequent functionalization with methylsulfanyl and naphthyloxy groups. Key steps may involve:
Cyclization reactions: to form the benzothiophene core.
Nucleophilic substitution: to introduce the pyrimidine ring.
Functional group transformations: to attach the methylsulfanyl and naphthyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by substitution with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. In organic electronics, its high electron mobility and stability contribute to its effectiveness in OFETs and OPVs. In pharmaceuticals, the compound’s ability to interact with biological targets, such as enzymes or receptors, underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene (BTBT) : Known for its high mobility in OFETs .
- 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Exhibits excellent thermal and electronic properties .
Uniqueness
2-(Methylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine stands out due to its unique combination of functional groups, which impart distinct electronic and chemical properties. This makes it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-methylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSLUMGKQXIHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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